2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid
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Overview
Description
2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 2,3-dimethylphenyl group attached to an ethylamino moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbenzoic acid.
Formation of 2,3-Dimethylbenzoyl Chloride: The benzoic acid is chlorinated to form 2,3-dimethylbenzoyl chloride.
Reaction with Diester Malonate: The benzoyl chloride reacts with diester malonate in the presence of triethanolamine and anhydrous magnesium chloride to form 2-(2,3-dimethylphenyl) diester malonate.
Hydrolysis: The diester malonate is hydrolyzed using sulfuric acid to yield 1-(2,3-dimethylphenyl)ethanone.
Reduction: The ethanone is then reduced using a suitable reducing agent to obtain 1-(2,3-dimethylphenyl)ethanol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,3-Dimethylphenyl)ethylamino]butanoic acid
- 2-[1-(2,3-Dimethylphenyl)ethylamino]pentanoic acid
- 2-[1-(2,3-Dimethylphenyl)ethylamino]hexanoic acid
Uniqueness
2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 2,3-dimethylphenyl group and propanoic acid backbone make it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-6-5-7-12(9(8)2)10(3)14-11(4)13(15)16/h5-7,10-11,14H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAWAAKHWUUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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